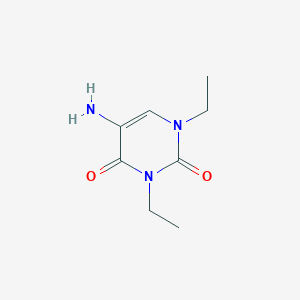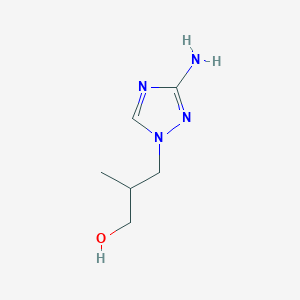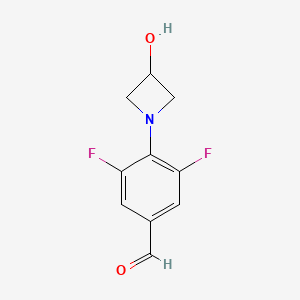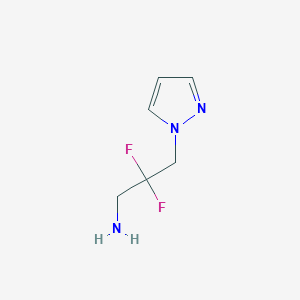
Methyl 4,4-dimethylhex-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-dimethylhex-2-ynoate: is an organic compound with the molecular formula C9H14O2. It is a methyl ester derivative of 4,4-dimethylhex-2-ynoic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethylhex-2-ynoate typically involves the esterification of 4,4-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4-dimethylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
Methyl 4,4-dimethylhex-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4,4-dimethylhex-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,4-dimethylhexanoate
- Methyl 4,4-dimethylpent-2-ynoate
- Methyl 4,4-dimethylbut-2-ynoate
Uniqueness
Methyl 4,4-dimethylhex-2-ynoate is unique due to its specific structural features, such as the presence of a triple bond and the 4,4-dimethyl substitution pattern. These characteristics confer distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 4,4-dimethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-5-9(2,3)7-6-8(10)11-4/h5H2,1-4H3 |
Clé InChI |
PQUOASLUTBFHHV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


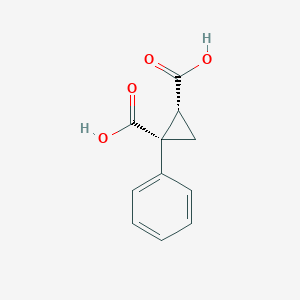
![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)
![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)
